molecular formula C7H4Cl2N2O3S B8688139 1H-Benzimidazole-2-sulfonic acid, 5,6-dichloro- CAS No. 142356-39-6

1H-Benzimidazole-2-sulfonic acid, 5,6-dichloro-

Cat. No. B8688139
Key on ui cas rn: 142356-39-6
M. Wt: 267.09 g/mol
InChI Key: VFTHYOBZVUDLQA-UHFFFAOYSA-N
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Patent
US05646125

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5,6-dichlorobenzimidazole-2-sulfonic acid (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O then added on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y. Part IV p. 96 (1991 ). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
66.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[C:20]([Cl:21])=[CH:19][C:11]2[N:12]=[C:13](S(O)(=O)=O)[NH:14][C:10]=2[CH:9]=1>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[NH:14][C:10]2[CH:9]=[C:8]([Cl:7])[C:20]([Cl:21])=[CH:19][C:11]=2[N:12]=1

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
66.8 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(N2)S(=O)(=O)O)C=C1Cl
Name
Quantity
80 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was carefully heated until an exothermic reaction
CUSTOM
Type
CUSTOM
Details
The heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was carefully heated to reflux
CUSTOM
Type
CUSTOM
Details
(5 hr)
Duration
5 h
ADDITION
Type
ADDITION
Details
The resulting thick slurry was carefully added to cold H2O (2.5 L)
ADDITION
Type
ADDITION
Details
containing some ice
ADDITION
Type
ADDITION
Details
Ice was added
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O
ADDITION
Type
ADDITION
Details
then added on the filter
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in THF
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was dried at 60° C. under reduced pressure for 18 hr
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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